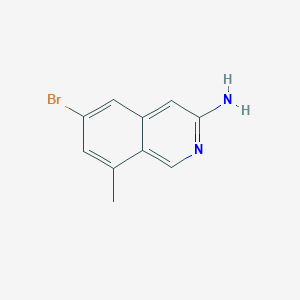

6-Bromo-8-methylisoquinolin-3-amine

描述

Structure

3D Structure

属性

分子式 |

C10H9BrN2 |

|---|---|

分子量 |

237.10 g/mol |

IUPAC 名称 |

6-bromo-8-methylisoquinolin-3-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-8(11)3-7-4-10(12)13-5-9(6)7/h2-5H,1H3,(H2,12,13) |

InChI 键 |

QGGROPHUYHSBKF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC2=CC(=NC=C12)N)Br |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 6 Bromo 8 Methylisoquinolin 3 Amine

Retrosynthetic Analysis of 6-Bromo-8-methylisoquinolin-3-amine

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. slideshare.net The primary disconnections involve the bonds forming the isoquinoline (B145761) ring system and the carbon-halogen and carbon-nitrogen bonds of the substituents.

Primary Disconnections:

C-N bond of the 3-amino group: This disconnection suggests a late-stage introduction of the amine functionality, possibly via nucleophilic aromatic substitution on a 3-halo-isoquinoline precursor or through reduction of a nitro group.

Isoquinoline ring system: The isoquinoline core can be disconnected through several established strategies, leading back to simpler, more readily available starting materials. Key disconnections include those central to the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

C-Br and C-CH3 bonds: The bromo and methyl groups on the benzene (B151609) ring can be envisioned as being introduced through electrophilic aromatic substitution on a pre-formed isoquinoline or on one of the acyclic precursors.

This analysis reveals that the synthesis can be approached in a convergent or linear fashion. A convergent approach might involve the synthesis of a substituted phenyl precursor already bearing the bromo and methyl groups, which is then cyclized to form the isoquinoline ring. A linear approach would involve forming the isoquinoline core first, followed by sequential functionalization.

Classical and Modern Synthetic Routes to Isoquinoline Cores

The construction of the isoquinoline skeleton is a well-trodden path in organic synthesis, with several named reactions providing reliable methods for its formation.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. The reaction involves the cyclization of a β-phenylethylamine derivative upon treatment with a condensing agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA).

For the synthesis of this compound, a potential precursor would be an appropriately substituted N-acyl-β-phenylethylamine. The challenge lies in the synthesis of the starting phenylethylamine, which must contain the 2-bromo-4-methyl substitution pattern.

Table 1: Key Features of the Bischler-Napieralski Cyclization

| Feature | Description |

| Starting Material | β-phenylethylamide |

| Reagents | Dehydrating agents like POCl₃, P₂O₅, PPA |

| Intermediate | 3,4-dihydroisoquinoline |

| Final Product | Isoquinoline (after oxidation) |

| Advantages | High yields, readily available starting materials |

| Limitations | Requires subsequent oxidation step |

Pictet-Spengler Reaction and Stereochemical Control

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. This reaction is particularly significant for the synthesis of chiral isoquinoline alkaloids due to the potential for stereochemical control. While not directly applicable to the synthesis of the fully aromatic this compound in its primary form, modifications of this reaction can lead to the isoquinoline core.

Pomeranz-Fritsch Cyclization

The Pomeranz-Fritsch cyclization offers a direct route to isoquinolines from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. The resulting Schiff base is then cyclized under acidic conditions. A key advantage of this method is the direct formation of the aromatic isoquinoline ring system.

In the context of this compound, the synthesis would commence with a 2-bromo-4-methylbenzaldehyde. However, the Pomeranz-Fritsch reaction is known to sometimes give low yields, and the harsh acidic conditions can be incompatible with certain functional groups. semanticscholar.orgresearchgate.net A modification developed by Jackson involves the N-tosylation of the intermediate, which can improve yields. semanticscholar.org

Electrophilic Aromatic Substitution for Bromination

The introduction of the bromine atom at the C-6 position can be achieved through electrophilic aromatic substitution on a pre-existing 8-methylisoquinoline (B3029354) or a suitable precursor. google.com The directing effects of the existing substituents on the ring will determine the regioselectivity of the bromination. The methyl group at C-8 is an ortho-, para-director, which would favor substitution at the C-7 and C-5 positions. Therefore, direct bromination of 8-methylisoquinoline might not yield the desired 6-bromo isomer as the major product. A more strategic approach would involve synthesizing a precursor where the desired substitution pattern is already established. For instance, starting with 4-bromo-2-methylaniline, one could build the isoquinoline ring system.

Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Functionalization

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer versatile tools for the functionalization of the isoquinoline core. These reactions can be employed to introduce the bromo, methyl, or even the amino group at specific positions.

For example, a pre-formed dihalo-isoquinoline could be selectively functionalized. A Suzuki or Stille coupling could be used to introduce the methyl group, while a Buchwald-Hartwig amination could be employed for the introduction of the amino group. The regioselectivity of these reactions would depend on the relative reactivity of the different halogenated positions on the isoquinoline ring.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Synthesis

| Reaction | Reactants | Catalyst/Ligand | Application |

| Suzuki Coupling | Aryl halide, Arylboronic acid | Pd(PPh₃)₄, SPhos | C-C bond formation (e.g., methylation) |

| Stille Coupling | Aryl halide, Organostannane | Pd(PPh₃)₄ | C-C bond formation |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd₂(dba)₃, BINAP | C-N bond formation (amination) |

| Heck Reaction | Aryl halide, Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C bond formation |

The synthesis of 3-aminoisoquinolines, in particular, has been the subject of recent research. rsc.org A metal-free, one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed to produce various 3-aminoisoquinolines. rsc.org Another approach involves a copper-catalyzed domino four-component coupling and cyclization to form 3-(aminomethyl)isoquinolines. nih.gov These modern methods provide efficient alternatives to classical routes and may offer milder reaction conditions and higher yields.

Specific Synthetic Pathways for this compound and Analogues

The construction of the this compound core can be approached through several synthetic strategies, primarily involving the initial formation of a substituted isoquinoline ring followed by key functional group interconversions.

Preparation via Bromination of Methylisoquinoline Precursors

A common and direct approach to introducing a bromine atom onto an isoquinoline ring is through electrophilic bromination. The success of this strategy is highly dependent on the directing effects of the substituents already present on the ring. For the synthesis of this compound, a plausible route would involve the bromination of an 8-methylisoquinolin-3-amine (B11920783) precursor.

The directing effects of the methyl and amine groups would influence the position of bromination. The amine group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. Therefore, direct bromination of 8-methylisoquinolin-3-amine would likely lead to a mixture of products, with bromination potentially occurring at the C5 or C7 positions, in addition to the desired C6 position.

A more controlled approach would involve the bromination of a precursor where the desired regioselectivity is favored. For instance, starting with an appropriately substituted benzene derivative and constructing the isoquinoline ring through established methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions could provide better control over the substitution pattern.

A general method for the bromination of the isoquinoline system involves using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid. google.com The reaction temperature is often kept low, between -30°C and -15°C, to control the reaction's selectivity. google.com

Regioselective Functionalization Approaches

Achieving the specific 6-bromo-8-methyl substitution pattern often requires a regioselective functionalization strategy. This can involve the use of protecting groups or directed ortho-metalation (DoM).

In a hypothetical regioselective synthesis, one could start with a pre-functionalized benzene ring containing the methyl and a protected amino group at the desired positions relative to a group that facilitates the cyclization to form the isoquinoline core. For instance, a suitably substituted benzylamine (B48309) derivative could be reacted with a two-carbon synthon to construct the isoquinoline ring.

Another powerful technique is directed ortho-metalation. A directing group on the isoquinoline precursor, such as a pivaloyl-protected amine, can direct lithiation to the adjacent ortho position. Subsequent quenching with an electrophilic bromine source would introduce the bromine atom at the desired location. While there are no specific examples for this compound, this strategy has been successfully applied to the synthesis of other substituted isoquinolines.

Multi-component Reactions in Isoquinoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds in a single step. organic-chemistry.orgnih.gov While a specific MCR for the direct synthesis of this compound is not documented, existing MCRs for isoquinoline synthesis could potentially be adapted.

For example, a variation of the Ugi or Passerini reaction, which are powerful isocyanide-based MCRs, could be envisioned. organic-chemistry.orgtcichemicals.commdpi.com These reactions typically involve the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com By carefully selecting the starting materials, it might be possible to construct the isoquinoline ring with the desired substitution pattern. For instance, a 3-bromo-5-methyl-substituted benzaldehyde could theoretically be used as a starting component in a reaction that ultimately leads to the desired isoquinoline.

The development of novel MCRs is an active area of research, and it is plausible that a one-pot synthesis for this and related compounds could be developed in the future. organic-chemistry.org

Derivatization Strategies of this compound

The functional groups present in this compound, namely the amine and bromo groups, offer versatile handles for further chemical modifications.

Transformations of the Amine Group

The primary amine group at the C3 position is a key site for derivatization. It can undergo a wide range of reactions to introduce diverse functionalities.

Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides. This is a common strategy to introduce a variety of substituents.

Alkylation: The amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones.

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate. The diazonium group can be replaced by a variety of other functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups. For instance, diazotization of an aminoisoquinoline followed by treatment with copper(I) bromide is a known method to introduce a bromo substituent. researchgate.net

Coupling Reactions: The amine can participate in various coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or vinyl halides.

Halogen Exchange and Further Functionalization at the Bromo-Position

The bromine atom at the C6 position is another valuable handle for further functionalization, primarily through cross-coupling reactions.

Suzuki Coupling: The bromo group can be readily replaced with an aryl, heteroaryl, or vinyl group via a palladium-catalyzed Suzuki coupling with a corresponding boronic acid or boronate ester.

Sonogashira Coupling: This reaction allows for the introduction of an alkyne group by coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Heck Coupling: The bromo-isoquinoline can be coupled with an alkene to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to replace the bromine atom with an amine, providing access to di-amino substituted isoquinolines.

Cyanation: The bromo group can be displaced by a cyanide nucleophile, often using a palladium or copper catalyst, to introduce a nitrile group.

Halogen Exchange: While the bromine is a useful handle, it can also be exchanged for other halogens. For example, treatment with a fluoride (B91410) source in the presence of a suitable catalyst could lead to the corresponding fluoro-isoquinoline. A known method for halogen exchange involves reacting a chloroquinoline with sodium iodide in acetonitrile (B52724) to yield the iodoquinoline. atlantis-press.com A similar strategy could be envisioned for the bromo- to iodo- conversion.

Modifications of the Methyl Group

The chemical modification of the 8-methyl group on the this compound scaffold is a key strategy for structural diversification. The electronic properties of the isoquinoline ring system, influenced by the bromine atom and the amino group, play a crucial role in directing the reactivity of the benzylic C-H bonds of the methyl group.

Oxidation Reactions

The oxidation of the 8-methyl group can lead to the formation of valuable intermediates such as the corresponding carboxylic acid or aldehyde. These functional groups serve as versatile handles for further synthetic manipulations, including amide bond formation and carbon-carbon bond-forming reactions.

Another powerful method for the oxidation of benzylic methyl groups is through transition-metal-catalyzed C-H activation. Palladium-catalyzed aerobic oxidation has been successfully applied to 8-methylquinolines, yielding both 8-quinolylmethyl acetates and 8-quinoline carboxylic acids. nih.gov The directing effect of the nitrogen atom in the isoquinoline ring could facilitate a similar transformation for this compound, potentially leading to 6-bromo-3-aminoisoquinoline-8-carboxylic acid or its derivatives.

The following table summarizes potential oxidation reactions for the 8-methyl group based on methodologies applied to analogous structures.

| Starting Material | Reagent/Catalyst | Product | Potential Reaction Conditions |

| This compound | Selenium Dioxide (SeO₂) | 6-Bromo-3-aminoisoquinoline-8-carbaldehyde | Heating in 1,4-dioxane |

| This compound | Palladium(II) catalyst, O₂ | 6-Bromo-3-aminoisoquinoline-8-carboxylic acid | Acetic acid/Acetic anhydride, heat |

Halogenation Reactions

The introduction of a halogen atom, typically bromine, onto the 8-methyl group provides a reactive intermediate for subsequent nucleophilic substitution and cross-coupling reactions. A standard and effective method for the benzylic bromination of methyl groups on aromatic rings is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride. missouri.eduwikipedia.org

This free-radical chain reaction is highly selective for the weaker C-H bonds found at benzylic positions. The application of these conditions to this compound would be expected to yield 6-bromo-8-(bromomethyl)isoquinolin-3-amine. The stability of the resulting benzylic radical is a key factor in the success of this transformation. The presence of the isoquinoline ring is anticipated to stabilize the radical intermediate, thus favoring the reaction.

The table below outlines a potential halogenation reaction for the 8-methyl group.

| Starting Material | Reagent | Product | Potential Reaction Conditions |

| This compound | N-Bromosuccinimide (NBS), AIBN | 6-Bromo-8-(bromomethyl)isoquinolin-3-amine | Reflux in Carbon Tetrachloride |

The resulting 6-bromo-8-(bromomethyl)isoquinolin-3-amine is a valuable synthon. The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups. Furthermore, it can participate in the formation of organometallic reagents for cross-coupling reactions, further expanding the synthetic utility of this scaffold.

While direct experimental data for these specific modifications on this compound is limited in publicly available literature, the established reactivity of similar heterocyclic systems provides a strong foundation for the successful application of these synthetic methodologies. nih.gov The presence of the 3-amino group may require protection prior to these transformations to prevent undesired side reactions.

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 8 Methylisoquinolin 3 Amine

Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

Nucleophilic aromatic substitution (NAS) on the isoquinoline ring system is a plausible reaction pathway, particularly given the presence of a good leaving group, the bromine atom, at the C-6 position. The isoquinoline nucleus, being a benzopyridine, is inherently electron-deficient, which facilitates attack by nucleophiles. The 3-amino group, being a strong electron-donating group, would generally be expected to decrease the propensity for nucleophilic attack on the ring. However, the bromine atom at C-6 enhances the reactivity of the compound, making it a useful intermediate in the synthesis of various bioactive molecules chemimpex.com.

It is important to note that in nucleophilic substitution reactions involving amines, multiple substitutions can occur, potentially leading to a mixture of products. To achieve selective substitution at the C-6 position, careful control of reaction conditions and stoichiometry would be necessary savemyexams.com.

Electrophilic Substitution Patterns of Halogenated and Alkylated Isoquinolines

Electrophilic aromatic substitution (EAS) on the isoquinoline ring typically occurs on the benzene (B151609) ring portion, which is more electron-rich compared to the pyridine (B92270) ring msu.edu. The position of electrophilic attack is directed by the existing substituents. In 6-Bromo-8-methylisoquinolin-3-amine, we have three directing groups to consider:

3-Amino group: This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack libretexts.org.

8-Methyl group: This is a weakly activating, ortho-, para-directing group that donates electron density through an inductive effect libretexts.org.

6-Bromo group: This is a deactivating, ortho-, para-directing group. While it withdraws electron density inductively, it can donate a lone pair through resonance masterorganicchemistry.com.

The combined effect of these groups will determine the regioselectivity of the electrophilic attack. The powerful activating and directing effect of the amino group at C-3 would strongly favor substitution at its ortho (C-4) and para (no available para position) positions. The methyl group at C-8 would direct to its ortho (C-7) and para (no available para position) positions. The bromo group at C-6 would direct to its ortho (C-5 and C-7) and para (no available para position) positions.

Given the strong activating nature of the amino group, electrophilic substitution is most likely to occur at the C-4 position. The steric hindrance from the peri-positioned methyl group at C-8 might disfavor substitution at C-7. Therefore, the primary product of an electrophilic substitution reaction on this compound is predicted to be the 4-substituted derivative.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product |

| Nitration (HNO₃/H₂SO₄) | 6-Bromo-8-methyl-4-nitroisoquinolin-3-amine |

| Halogenation (Br₂/FeBr₃) | 4,6-Dibromo-8-methylisoquinolin-3-amine |

| Sulfonation (SO₃/H₂SO₄) | 3-Amino-6-bromo-8-methylisoquinoline-4-sulfonic acid |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 1-(3-Amino-6-bromo-8-methylisoquinolin-4-yl)ethan-1-one |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified results.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromo substituent at the C-6 position of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester libretexts.org. This reaction is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reaction of this compound with various boronic acids would be expected to proceed at the C-6 position, yielding 6-substituted-8-methylisoquinolin-3-amines nih.govnih.govclockss.org.

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, usually in the presence of a copper(I) co-catalyst organic-chemistry.orglibretexts.orgwikipedia.orgnih.govyoutube.com. This method is highly effective for the synthesis of arylalkynes. The 6-bromo position of the target molecule would readily participate in Sonogashira coupling, allowing for the introduction of various alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine wikipedia.orglibretexts.org. This reaction is particularly useful for synthesizing more complex amines. The 6-bromo position of the isoquinoline can be coupled with a wide range of primary and secondary amines. For instance, a similar substrate, 6-bromoisoquinoline-1-carbonitrile, has been successfully used in a kilo-scale Buchwald-Hartwig amination acs.orgacs.org. Furthermore, selective Buchwald-Hartwig amination has been demonstrated on 6-bromo-2-chloroquinoline, highlighting the feasibility of this reaction on the isoquinoline scaffold nih.gov.

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-8-methylisoquinolin-3-amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-8-methylisoquinolin-3-amine |

| Buchwald-Hartwig | Secondary amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 6-(Dialkylamino)-8-methylisoquinolin-3-amine |

This table provides illustrative examples and typical conditions. Specific conditions may vary.

Oxidation and Reduction Reactions of the Isoquinoline Ring System

The isoquinoline ring system can undergo both oxidation and reduction reactions, with the outcome depending on the reagents and reaction conditions.

Oxidation: The isoquinoline ring is generally resistant to oxidation. However, under vigorous conditions, such as with potassium permanganate, the ring can be cleaved. The presence of the electron-donating amino and methyl groups would likely make the benzene ring more susceptible to oxidation compared to the pyridine ring. Oxidation of side chains, if present, can also occur mnstate.edu.

Reduction: The pyridine ring of the isoquinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation (e.g., H₂/Pd) or reduction with sodium borohydride (B1222165) in the presence of an acid can lead to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The bromo substituent at C-6 could potentially be removed under certain reductive conditions (hydrodehalogenation), especially with catalytic hydrogenation at elevated temperatures or pressures. The amino group at C-3 is generally stable under these reductive conditions. The nitro group in 5-bromo-8-nitroisoquinoline (B189721) has been successfully reduced to an amine without affecting the bromo substituent, suggesting that selective reductions are possible orgsyn.org.

Rearrangement Reactions and Isomerization Pathways

Substituted isoquinolines can undergo various rearrangement reactions, often under specific conditions. While no specific rearrangement reactions for this compound have been reported, related rearrangements in isoquinoline chemistry suggest potential pathways.

One well-known rearrangement is the Hofmann rearrangement , which converts a primary amide to a primary amine with one fewer carbon atom. While not a rearrangement of the isoquinoline ring itself, it is a relevant synthetic route to an aminoisoquinoline from a carboxamide precursor masterorganicchemistry.com. Similarly, the Curtius rearrangement of an acyl azide (B81097) can also yield a primary amine masterorganicchemistry.com.

The isoquinoline ring system itself can participate in rearrangements, particularly when activated. For instance, N-oxides of isoquinolines can undergo rearrangement. While direct evidence for the target molecule is lacking, the presence of the amino and bromo groups could potentially influence the stability and reactivity of intermediates that might lead to skeletal rearrangements under specific thermal or acidic conditions.

Photochemical Transformations of Isoquinoline Derivatives

The study of the photochemical behavior of heterocyclic compounds has revealed a range of interesting transformations. For isoquinoline derivatives, photochemical reactions can lead to rearrangements, additions, and substitutions.

The presence of a bromine atom on the isoquinoline ring can significantly influence its photochemical properties. Bromine, being a heavy atom, can facilitate intersystem crossing from the singlet excited state to the triplet excited state, which can open up different reaction pathways. Photochemical reactions involving bromine can lead to the formation of bromine radicals, which can initiate further reactions researchoutreach.org.

Furthermore, the photochemistry of isoquinoline derivatives can be harnessed for synthetic purposes. For example, the synthesis of boroisoquinolines, a family of fluorescent molecules, involves photochemical steps nih.gov. While specific photochemical studies on this compound are not available, the general principles of photochemistry suggest that this molecule could exhibit interesting reactivity upon irradiation with light, potentially leading to dehalogenation, substitution, or rearrangement products.

Spectroscopic Characterization and Structural Elucidation Techniques for 6 Bromo 8 Methylisoquinolin 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 6-Bromo-8-methylisoquinolin-3-amine, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number and environment of protons. The aromatic region would display distinct signals for the protons on the isoquinoline (B145761) core. The proton at C1, adjacent to the nitrogen, is expected to appear as a singlet at a downfield chemical shift. The protons at C4, C5, and C7 would also present as singlets, with their exact chemical shifts influenced by the electronic effects of the bromine, methyl, and amine substituents. The methyl group protons at C8 would typically appear as a sharp singlet in the upfield region (around 2.5 ppm), while the amine (-NH₂) protons would produce a broad singlet, the position of which can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms. The spectrum for this compound is predicted to show ten distinct signals corresponding to its ten carbon atoms. The chemical shifts are influenced by the substituents and the heteroaromatic ring system. Carbons bonded to the electronegative bromine (C6) and nitrogen atoms (C3, C4a, C8a) would be significantly affected. The methyl carbon (C8-CH₃) would have a characteristic upfield shift.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~8.9 - 9.2 | s |

| H-4 | ~6.8 - 7.1 | s |

| H-5 | ~7.6 - 7.8 | s |

| H-7 | ~7.4 - 7.6 | s |

| -NH₂ | ~4.5 - 5.5 (broad) | s |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~155 |

| C-4 | ~108 |

| C-4a | ~135 |

| C-5 | ~130 |

| C-6 | ~118 |

| C-7 | ~128 |

| C-8 | ~138 |

| C-8a | ~125 |

Note: These are predicted values based on known substituent effects on the isoquinoline scaffold and may vary from experimentally determined values.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₀H₉BrN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a monobrominated compound.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would reveal the fragmentation pathways. Expected fragmentation could include:

Loss of a bromine radical (•Br).

Loss of HCN from the pyridine (B92270) ring.

Cleavage of the methyl group.

Sequential loss of small neutral molecules, characteristic of heterocyclic aromatic compounds.

Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (relative to ⁷⁹Br) | Description |

|---|---|---|

| [M]⁺ | 235.99 | Molecular Ion |

| [M+2]⁺ | 237.99 | Isotopic peak for ⁸¹Br |

| [M-Br]⁺ | 157.08 | Loss of Bromine |

| [M-CH₃]⁺ | 221.00 | Loss of Methyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of functional groups within the molecule. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the primary amine group (-NH₂) would appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring system would generate a series of sharp bands in the 1450-1650 cm⁻¹ region. A C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isoquinoline and its derivatives are known to exhibit distinct absorption bands corresponding to π → π* transitions. mdpi.com The spectrum of this compound, recorded in a solvent like methanol (B129727) or ethanol, would likely show multiple absorption maxima, characteristic of the extended π-system of the isoquinoline core. The positions and intensities of these bands are influenced by the substituents. For instance, amino groups typically cause a bathochromic (red) shift of the absorption bands. amazonaws.com

Table 4: Predicted IR and UV-Vis Data

| Spectroscopy | Feature | Predicted Range |

|---|---|---|

| IR | N-H stretch (amine) | 3300 - 3500 cm⁻¹ |

| Aromatic C-H stretch | 3000 - 3100 cm⁻¹ | |

| Aliphatic C-H stretch | 2850 - 2960 cm⁻¹ | |

| C=N / C=C stretch | 1450 - 1650 cm⁻¹ | |

| C-Br stretch | 500 - 650 cm⁻¹ |

| UV-Vis | π → π* transitions | 220 - 400 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural proof by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comresearchgate.net

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to solve the crystal and molecular structure. rsc.org This technique would confirm the planarity of the isoquinoline ring system and determine the exact spatial arrangement of the bromo, methyl, and amine substituents. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atom of the isoquinoline ring, which dictate the crystal packing. researchgate.net While no crystal structure for this specific compound is publicly available, analysis of related isoquinoline derivatives demonstrates the power of this technique in providing unambiguous structural confirmation. mdpi.comresearchgate.netrsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential for the stereochemical assignment of its chiral derivatives. mdpi.comresearchgate.net

For example, if a chiral center were introduced, perhaps by synthesis of a derivative with a chiral substituent, the resulting enantiomers would interact differently with circularly polarized light. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would yield mirror-image spectra for the two enantiomers. researchgate.netacs.org By comparing experimental CD spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be determined. This is a powerful method for characterizing chiral molecules, as has been demonstrated for various chiral isoquinoline-based compounds. nih.govrsc.org

Computational Chemistry and Theoretical Studies of 6 Bromo 8 Methylisoquinolin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.comnih.gov A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. schrodinger.comnih.gov

For 6-Bromo-8-methylisoquinolin-3-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoquinoline (B145761) ring system, which can donate π-electrons. Conversely, the LUMO is likely distributed over the aromatic system, with potential contributions from the electron-withdrawing bromine atom. Theoretical calculations on similar heterocyclic systems have shown that the HOMO-LUMO gap is a crucial indicator of chemical behavior. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's electrophilic nature, where μ is the chemical potential (μ ≈ -χ). nih.gov |

The Molecular Electrostatic Potential (MEP) map is another powerful tool derived from DFT calculations. It visualizes the total electrostatic potential on the electron density surface of the molecule. uni-muenchen.deresearchgate.net The MEP map uses a color scale to indicate regions of varying electron density; typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group, making it a primary site for protonation and hydrogen bonding. The bromine atom would also influence the electrostatic potential distribution.

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using DFT methods has become a standard practice. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts, which are highly sensitive to the electronic environment of the atoms. nih.gov For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the methyl protons, and the amine protons. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the carbon atoms of the isoquinoline core, influenced by the bromo, methyl, and amino substituents. Studies on related bromo-aminoquinoline structures have demonstrated the utility of such computational predictions in assigning experimental spectra. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. For this compound, the predicted IR spectrum would show characteristic peaks for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the isoquinoline ring, and the C-Br stretching frequency.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in various environments, such as in solution or in complex with a biological macromolecule. nih.govyoutube.com

For this compound, an MD simulation could be employed to understand its behavior in an aqueous solution. This would involve placing the molecule in a simulation box filled with water molecules and observing its interactions over a period of nanoseconds. Such a simulation would reveal the nature of hydrogen bonding between the amine group and water, as well as hydrophobic interactions involving the methyl group and the aromatic ring. Furthermore, MD simulations are instrumental in studying the binding of small molecules to protein targets. nih.gov If this compound were to be investigated as a potential enzyme inhibitor, MD simulations could be used to assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, and products. pku.edu.cnnih.gov DFT calculations can be used to locate the geometries of stationary points on the PES and to calculate their relative energies, providing insights into the reaction pathway and the activation barriers. nih.gov

For this compound, several reactions could be investigated computationally. For example, the bromine atom at the 6-position is a potential site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are widely used to create more complex molecules. A computational study could model the catalytic cycle of such a reaction, identifying the intermediates and transition states involved in oxidative addition, transmetalation, and reductive elimination steps. Another area of interest could be the study of electrophilic aromatic substitution on the isoquinoline ring, predicting the most likely site of reaction based on the activation energies for substitution at different positions. The synthesis of substituted isoquinolines often involves complex reaction cascades, and computational studies can help to understand these pathways. nih.govharvard.edu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (focused on in silico predictions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are in silico methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. japsonline.comnih.govnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to derive a mathematical equation that relates these descriptors to the observed activity or property. researchgate.net

For this compound, a QSAR study could be envisioned if it were part of a series of analogues tested for a specific biological activity, such as enzyme inhibition. japsonline.comnih.govresearchgate.net Molecular descriptors for this compound would include:

Topological descriptors: Describing the atomic connectivity.

Electronic descriptors: Such as dipole moment, partial charges on atoms, and HOMO/LUMO energies.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

The presence of the bromo, methyl, and amino groups would significantly influence these descriptors. For instance, the bromine atom contributes to the lipophilicity and can act as a hydrogen bond acceptor, while the methyl group adds to the steric bulk and hydrophobicity, and the amino group is a key hydrogen bond donor and acceptor. QSAR studies on other isoquinoline derivatives have successfully identified key structural features responsible for their biological activities. japsonline.comresearchgate.net

A QSPR study could be used to predict various physicochemical properties of this compound, such as its boiling point, solubility, or retention time in chromatography, based on its calculated molecular descriptors. These predictions are valuable for guiding experimental work and for understanding the compound's behavior in different environments.

Investigation of Biological Activity and Molecular Mechanisms of Isoquinoline Derivatives Excluding Clinical Data

In Vitro Studies on Enzyme Inhibition and Receptor Binding

The interaction of small molecules with enzymes and receptors is a cornerstone of drug discovery. Isoquinoline (B145761) derivatives have been widely investigated for their ability to inhibit various enzymes, particularly kinases, and to interact with biomolecules like DNA.

Kinase Inhibition Profiles

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline (B57606) and isoquinoline cores are recognized as "hinge-binding" motifs that can effectively target the ATP-binding site of kinases.

While a specific kinase inhibition profile for 6-Bromo-8-methylisoquinolin-3-amine has not been detailed in published research, studies on analogous 6-bromo-substituted quinoline derivatives have demonstrated significant inhibitory activity against various kinases. For instance, certain 6-bromo-N-substituted-quinolin-4-amines have been identified as potent kinase inhibitors. The electronic properties and substitution patterns of the pendant groups on the quinoline scaffold are known to influence their kinome selectivity and potency. This suggests that the bromine atom at the 6-position and the methyl and amine groups at the 8- and 3-positions of This compound would likely contribute to a specific kinase inhibition profile, though this remains to be experimentally determined.

Interaction with DNA and Other Biomolecules

The planar aromatic structure of isoquinolines allows them to intercalate between the base pairs of DNA, potentially leading to the disruption of DNA replication and transcription, and ultimately, to cytotoxic effects.

Although direct studies on the DNA interaction of This compound are not available, related compounds have shown such activity. For example, certain amino-indoline derivatives, which share structural similarities with the amino-isoquinoline core, have been shown to bind to the minor groove of DNA and act as alkylating agents. The nature and position of substituents on the aromatic rings significantly influence the binding affinity and sequence selectivity of these interactions. It is plausible that This compound could also interact with DNA, but this requires experimental validation.

Modulation of Specific Cellular Pathways (e.g., NF-κB pathway inhibition)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and survival. Its aberrant activation is implicated in various inflammatory diseases and cancers.

There is currently no direct evidence to suggest that This compound modulates the NF-κB pathway. However, given the broad range of signaling pathways affected by isoquinoline derivatives, the possibility of its interaction with components of the NF-κB pathway cannot be ruled out and represents an area for future investigation.

Exploration of Anticancer Potential in Cell-Based Assays (Mechanism of Action)

The potential of isoquinoline derivatives as anticancer agents has been a significant area of research, with many compounds demonstrating antiproliferative effects and the ability to induce programmed cell death in cancer cells.

Antiproliferative Effects on Cancer Cell Lines

The cytotoxic activity of bromo-substituted isoquinoline and quinazoline (B50416) derivatives has been evaluated against various cancer cell lines. These studies indicate that the presence and position of the bromine atom can significantly impact the antiproliferative potency.

For instance, a series of 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones displayed significant antiproliferative activity against gastric and leukemia cancer cell lines, with IC50 values in the low micromolar range. Similarly, various 6-bromoquinazoline (B49647) derivatives have shown potent cytotoxic effects against a panel of cancer cell lines. While no specific data for This compound is available, the data from related compounds suggests it may also possess antiproliferative properties.

Table 1: Antiproliferative Activity of Selected Bromo-Substituted Heterocyclic Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-7-anilino-1-arylisoquinolinequinones | Gastric, Leukemia | 1.31 - 11.04 | nih.gov |

| 6-Bromoquinazoline derivatives | Various | Micromolar range | nih.gov |

Note: This table presents data for structurally related compounds, not for this compound.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms (In Vitro)

A common mechanism by which anticancer compounds exert their effects is through the induction of apoptosis (programmed cell death) and/or by causing cell cycle arrest, which prevents cancer cells from proliferating.

Studies on various isoquinoline and quinoline derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest in different phases. For example, some indenoisoquinoline derivatives have been shown to induce apoptosis in human leukemia cells. The mechanisms often involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of cell cycle regulatory proteins. It is conceivable that This compound , if found to be cytotoxic, would act through similar mechanisms, but this remains a subject for future research.

Evaluation of Antimicrobial Activity Against Bacterial and Fungal Strains (In Vitro)

The antimicrobial potential of isoquinoline and its related heterocyclic derivatives has been a subject of extensive research. In vitro studies on compounds structurally similar to this compound, such as brominated quinazolinones and methyl-substituted quinolones, have demonstrated notable activity against a range of bacterial and fungal pathogens.

Derivatives of 6,8-dibromo-4(3H)quinazolinone have been synthesized and evaluated for their antimicrobial efficacy. nih.gov These studies screened compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains, using techniques like the paper disc diffusion method and determining the Minimum Inhibitory Concentrations (MICs) through the agar (B569324) streak dilution method. nih.gov One of the synthesized derivatives, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, showed potent in vitro antibacterial activity with MICs of 1.56 µg/ml against E. coli and L. monocytogenes, and 3.125 µg/ml against S. typhimurium. nih.gov Another derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, was found to have significant antifungal activity, with MICs of 0.78 µg/ml against Candida albicans and 0.097 µg/ml against Aspergillus flavus. nih.gov

Furthermore, studies on 6-amino-8-methylquinolone derivatives have highlighted the importance of specific substitutions for enhancing antibacterial potency. nih.gov The combined presence of a methyl group at the C-8 position and an amino group at the C-6 position was shown to be effective in boosting activity, particularly against Gram-positive bacteria. nih.gov One tetrahydroisoquinolinyl derivative in this series demonstrated superior antibacterial activity against Staphylococcus aureus strains, including methicillin- and ciprofloxacin-resistant variants, when compared to ciprofloxacin. nih.gov

The tables below summarize the in vitro antimicrobial activities of these related quinazolinone derivatives.

Table 1: In Vitro Antibacterial Activity of a 6,8-dibromo-4(3H)quinazolinone Derivative Data derived from studies on 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide. nih.gov

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|---|

| Escherichia coli | Gram-Negative | 1.56 |

| Salmonella typhimurium | Gram-Negative | 3.125 |

| Pseudomonas aeruginosa | Gram-Negative | 25 |

| Legionella monocytogenes | Gram-Positive | 1.56 |

| Staphylococcus aureus | Gram-Positive | 25 |

Table 2: In Vitro Antifungal Activity of a 6,8-dibromo-4(3H)quinazolinone Derivative Data derived from studies on 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide. nih.gov

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Candida albicans | 0.78 |

Other Biological Activities Explored in Model Systems (e.g., Anti-inflammatory, Antiviral, Antimalarial, Antihypertensive)

Beyond antimicrobial effects, isoquinoline derivatives have been investigated for a variety of other biological activities in in vitro and model systems.

Antiviral Activity A series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized and tested for antiviral activity against a panel of viruses. nih.gov One compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, demonstrated the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/ml against the vaccinia virus in E(6)SM cell culture. nih.gov The study suggested that this compound may possess activity against Pox viruses. nih.gov However, none of the tested compounds in this series showed significant activity against HIV-1 replication in MT-4 cells. nih.gov

Anti-inflammatory Activity The anti-inflammatory potential of related structures has also been explored. Studies on novel 6,8-dibromo-4(3H)-quinazolinone derivatives revealed that some of these compounds exhibit promising anti-inflammatory and analgesic activities in experimental animal models. researchgate.net Similarly, spirooxindole-pyrrolines that incorporate an isoquinoline motif have been shown to have significant anti-inflammatory properties while being non-cytotoxic on periodontal ligament (PDL) fibroblasts. rjpbr.com

Antimalarial Activity The 8-aminoquinoline (B160924) core is a well-established scaffold for antimalarial drugs, with primaquine (B1584692) being a prominent example. nih.gov Research into derivatives has continued to explore this potential. Metal complexes of 8-aminoquinoline-uracil derivatives have been investigated, and all tested complexes showed fair antimalarial activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, with IC₅₀ values in the range of 100-1000 µg/mL. nih.gov The antimalarial action of quinoline-based compounds is often attributed to their ability to chelate metals and inhibit parasitic growth and glycolysis by deactivating key enzymes. nih.gov

Antihypertensive Activity The potential for antihypertensive effects has been evaluated in related heterocyclic systems. A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were assessed for their ability to lower blood pressure in spontaneously hypertensive rats. nih.gov Several compounds in this class were found to effectively reduce blood pressure in a sustained manner at oral doses between 10-50 mg/kg. nih.gov The mechanism is often investigated through in vitro assays such as the inhibition of the angiotensin-converting enzyme (ACE). nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Targets

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. SAR studies on isoquinoline and quinolone derivatives have provided valuable insights into how specific structural modifications influence their therapeutic potential.

For tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a clear trend was observed where increased lipophilicity generally led to improved potency. nih.gov In this series, large substituents at the 5-position of the tetrahydroisoquinoline ring were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov

In the case of 6-amino-8-methylquinolone antibacterial agents, SAR studies have been crucial in identifying key structural features. It was demonstrated that the combination of a methyl group at the C-8 position and an amino group at the C-6 position significantly enhances antibacterial activity, especially against Gram-positive organisms. nih.gov This highlights the synergistic effect of substitutions at these specific positions on the quinolone core. The nature of the substituents at the N-1 and C-7 positions also plays a critical role in modulating the antibacterial spectrum and potency. nih.gov

SAR analyses also extend to other activities. For 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives with antihypertensive properties, the activity is influenced by structural variations in the 6-aryl group and at the 2 and 4 positions of the pyridopyrimidine ring. nih.gov For tertiary amines, the nitrogen atom is often a key pharmacophore, acting as a hydrogen bond acceptor, and its interaction with a biological receptor is crucial for activity. drugdesign.org

Role as a Precursor for Biologically Active Metabolites (In Vitro Biotransformation Studies)

Some therapeutic agents are administered as prodrugs or precursors, which are then converted into their pharmacologically active forms by metabolic processes within the body. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption or distribution.

In the realm of 8-aminoquinolines, the antimalarial drug primaquine is a classic example of a compound that requires metabolic activation. It is bioactivated by hepatic enzymes to form its active metabolites, which are responsible for its efficacy against the liver stages of Plasmodium parasites. nih.gov This metabolic conversion is essential for its therapeutic effect.

While direct in vitro biotransformation studies for this compound are not extensively documented in the available literature, the behavior of structurally related 8-aminoquinolines like primaquine suggests a potential role as a precursor. It is plausible that this compound could undergo similar enzymatic transformations in vivo, such as oxidation or conjugation, to produce metabolites with distinct biological activity profiles. Further in vitro studies using liver microsomes or other metabolically competent systems would be necessary to elucidate the specific metabolic pathways and identify any biologically active metabolites of this compound.

Applications in Medicinal Chemistry As a Synthetic Scaffold Pre Clinical Focus

6-Bromo-8-methylisoquinolin-3-amine as a Building Block for Pharmaceutical Intermediates

The primary application of this compound in medicinal chemistry is its function as a key intermediate for the synthesis of more complex molecules. The bromine atom at the 6-position is particularly significant, as it serves as a versatile anchor for introducing a wide range of molecular fragments through various cross-coupling reactions. This strategic placement allows chemists to build molecular diversity and fine-tune the properties of the final compounds.

A notable example is its use in the synthesis of substituted 2-amino-fused heterocyclic compounds designed as potential therapeutics. In this context, this compound serves as the starting material for constructing larger, more elaborate molecular architectures. google.com The amino group at the 3-position and the bromine at the 6-position provide orthogonal reactivity, enabling sequential and controlled chemical modifications.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions Utilizing the 6-Bromo Moiety

| Reaction Type | Coupling Partner | Resulting Structure | Potential Utility |

| Suzuki Coupling | Boronic Acids/Esters | Aryl or heteroaryl substitution | Scaffolding for kinase inhibitors, GPCR ligands |

| Buchwald-Hartwig | Amines, Amides | Amino or amido substitution | Introduction of hydrogen-bond donors/acceptors |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl substitution | Linker for bioconjugation, probe synthesis |

| Heck Coupling | Alkenes | Alkenyl substitution | Creation of rigidified structures |

| Stille Coupling | Organostannanes | Various organic groups | Versatile carbon-carbon bond formation |

These synthetic routes leverage the reactivity of the 6-bromo position to generate libraries of compounds, each with a unique substituent, which can then be screened for desired biological activity.

Design and Synthesis of Novel Isoquinoline-Based Therapeutic Agents

The structural framework of this compound is an attractive starting point for the rational design of new therapeutic agents. Its utility has been demonstrated in the development of modulators for the c-Jun N-terminal kinase (JNK) signaling pathway. google.com The JNK pathway is implicated in a variety of diseases, including diabetes, inflammatory conditions like rheumatoid arthritis, and cancer, making it a significant target for drug discovery. google.com

The design strategy involves using the 3-aminoisoquinoline core as a scaffold that can be systematically decorated with different chemical groups to optimize binding affinity and selectivity for the JNK enzyme. The synthesis of these novel agents begins with this compound as a key intermediate. google.com The amino group can be functionalized, and the bromine atom can be replaced through cross-coupling reactions to introduce moieties that interact with specific pockets of the JNK active site. This approach led to the generation of a series of substituted 2-amino-fused heterocyclic compounds with potential applications in treating a wide range of conditions from metabolic syndrome to neurodegenerative disorders. google.com

Fragment-Based Drug Discovery (FBLD) Applications

Fragment-Based Drug Discovery (FBLD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. This compound, with its defined structure and molecular weight, is an ideal candidate for inclusion in fragment libraries.

The process often involves identifying a fragment that binds to the target protein and then "growing" or "linking" it to generate a more potent, lead-like molecule. The chemical handles on this compound are perfectly suited for this approach:

The 3-amino group can serve as a vector for fragment growth, allowing for the addition of substituents via amide bond formation or other amine-related chemistry.

The 6-bromo position provides a reliable site for either fragment growth or linking with another fragment that binds in a nearby pocket, using the cross-coupling reactions detailed previously.

The 8-methyl group provides a steric and lipophilic feature that can influence the binding orientation of the fragment within the protein's active site.

In the context of developing JNK inhibitors, the use of this compound as a foundational structure is analogous to a fragment-to-lead campaign. google.com The core isoquinoline (B145761) fragment provides the initial binding interaction, which is then optimized by synthetic elaboration at its reactive sites to achieve high affinity and selectivity.

Development of Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing researchers to investigate the function and localization of proteins and other biomolecules. Fluorescent probes, in particular, are widely used in cellular imaging. The isoquinoline ring system is known to be a component of some fluorescent molecules.

The this compound scaffold is a suitable precursor for the development of such probes. The bromine atom can be functionalized through reactions like the Sonogashira coupling to attach fluorogenic or solvatochromic dyes. Furthermore, the 3-amino group can be modified to incorporate a reactive group for covalent labeling of a target protein or a ligand that directs the probe to a specific cellular location. While specific probes derived directly from this compound are not prominently documented, the chemical nature of the scaffold makes it a highly plausible candidate for such development.

Applications in Materials Science and Other Scientific Disciplines

Use in Organic Electronics and Optoelectronics

While direct research on 6-bromo-8-methylisoquinolin-3-amine in organic electronics is still emerging, the broader class of azaheterocycles, including isoquinolines, is recognized for its potential in this field. researchgate.net These compounds are being explored as components in various optoelectronic devices.

Organic Semiconductors and Thin-Film Transistors

The development of novel organic semiconductors is crucial for advancing flexible and low-cost electronic devices. The planar structure and π-conjugated system of the isoquinoline (B145761) core are foundational characteristics for charge transport, a key property for semiconductor materials. The ability to modify the isoquinoline structure, for instance, through the introduction of substituents like the bromo and methyl groups in this compound, allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing the performance of organic thin-film transistors (OTFTs). While specific studies on this compound in OTFTs are not yet widely published, the exploration of similar heterocyclic compounds suggests its potential as a building block for next-generation organic semiconductors.

Light-Emitting Diodes (LEDs) and OLEDs

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The fluorescence and phosphorescence properties of organic molecules are central to their operation. Isoquinoline derivatives have been investigated as potential emitters in OLEDs. nih.gov Some have been used as ligands in electrophosphorescent iridium complexes, which are highly efficient emitters in OLED devices. nih.gov The development of materials exhibiting thermally activated delayed fluorescence (TADF) is a key area of research for improving OLED efficiency, and azaheterocycles are considered promising candidates for TADF emitters. researchgate.net The specific contribution of the this compound structure to these properties is a subject for future investigation.

Photophysical Applications of Isoquinoline Derivatives as Fluorescent Tags or Sensors

Isoquinoline-3-amine derivatives are noted for their fluorescent properties, making them potential fluorophores. mdpi.com The study of the electronic states and optical properties of isoquinolines has been a subject of significant interest. mdpi.com The fluorescence of these compounds can be influenced by their chemical structure and the surrounding environment.

Research into novel isoquinoline derivatives has demonstrated that their absorption and emission spectra are dependent on their chemical makeup. mdpi.com For instance, a study on 1-(isoquinolin-3-yl)azetidin-2-one showed a high fluorescence quantum yield of 0.963, attributed to the structural rigidity conferred by the four-membered ring. mdpi.com This highlights the potential for developing highly fluorescent materials by modifying the isoquinoline core.

| Compound | Absorption Maxima (λmax abs, nm) | Emission Maxima (λmax em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φfl) |

|---|---|---|---|---|

| 1-(isoquinolin-3-yl)azetidin-2-one | 287, 328 | 384 | 4949 | 0.963 |

| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 286, 326 | 391 | 5674 | 0.104 |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 293, 334 | 404 | 5906 | 0.865 |

| 1-methyl-3-(2-oxoimidazolidin-1-yl)isoquinolinium iodide | 297, 380 | 448 | 4016 | 0.479 |

Furthermore, quinoline-based fluorescent sensors have been developed for the detection of metal ions. nih.govresearchgate.net For example, a novel quinoline (B57606) derivative was designed as a highly selective and sensitive fluorescent sensor for Fe³⁺. nih.gov The sensor exhibited a fluorescence quenching effect upon binding with Fe³⁺. This suggests that appropriately functionalized isoquinoline derivatives, potentially including this compound, could be engineered as fluorescent probes for various analytical and biological applications. The bromine atom in this compound could also be utilized in cross-coupling reactions to attach it to other molecules, creating targeted fluorescent biomarkers. mdpi.com

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the isoquinoline ring and the exocyclic amine group in this compound provide potential coordination sites for metal ions. This makes it a candidate for use as a ligand in coordination chemistry. The resulting metal complexes can exhibit interesting catalytic properties or be used as building blocks for more complex supramolecular structures.

Isoquinoline derivatives have been successfully employed as chiral ligands in asymmetric catalysis. nih.gov Additionally, related compounds like 6-bromo isoquinolone have been used as substrates in nickel-catalyzed cross-coupling reactions, demonstrating the reactivity of the bromo-isoquinoline scaffold. acs.org The specific steric and electronic environment created by the methyl and amine groups in this compound could lead to novel catalytic activities when complexed with transition metals.

Applications in Agrochemicals and Specialty Chemicals

The isoquinoline scaffold is present in numerous natural products and biologically active molecules. In the field of agrochemicals, derivatives of isoquinoline are being investigated for their potential as herbicides, pesticides, and fungicides. allgreenchems.com Specifically, 8-bromoisoquinoline (B29762) is considered a valuable building block for synthesizing a diverse range of agrochemical compounds. allgreenchems.com Its structural versatility allows for the creation of new active ingredients with tailored properties and potentially novel modes of action, which is crucial for managing resistance in pests and pathogens. allgreenchems.com

While direct studies on this compound in agrochemicals are not extensively documented, its structural similarity to other active isoquinoline derivatives suggests its potential in this area. The presence of the bromine atom provides a convenient handle for synthetic modifications to optimize biological activity against specific agricultural targets.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 6-Bromo-8-methylisoquinolin-3-amine will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional methods for constructing quinoline (B57606) and isoquinoline (B145761) scaffolds often involve harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant waste. tandfonline.comresearchgate.net

Future research could focus on several key areas:

One-Pot and Multicomponent Reactions: Developing one-pot syntheses where multiple chemical transformations occur in a single flask would streamline the production of this compound. Multicomponent reactions, which combine three or more starting materials in a single step, offer an elegant and efficient way to build molecular complexity. researchgate.netnih.gov For instance, a potential route could involve a Mannich-type reaction using an appropriately substituted aromatic amine, an aldehyde, and a suitable nitrogen source, catalyzed by an environmentally benign catalyst like ammonium (B1175870) chloride. researchgate.net

Catalytic Innovations: The use of novel catalysts is a cornerstone of modern organic synthesis. Research into nanocatalysts, such as those based on iron oxide or copper oxide, has shown promise in the synthesis of quinoline derivatives, offering high yields, easy recovery, and reusability. nih.govacs.org Similar strategies could be adapted for the synthesis of isoquinolines. Rhodium-catalyzed C-H activation is another powerful tool for the selective synthesis of aminoisoquinolines. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis can dramatically reduce reaction times and improve yields compared to conventional heating. tandfonline.comnih.gov Exploring these energy sources for the key cyclization and functionalization steps in the synthesis of this compound could lead to more sustainable processes.

Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a critical aspect of green chemistry. tandfonline.comresearchgate.net Research into performing the synthesis of this compound in such solvents would be a significant step forward.

Exploration of Novel Biological Targets and Mechanisms of Action

The isoquinoline and quinoline scaffolds are present in a multitude of biologically active compounds, exhibiting anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govnih.govacs.org This suggests that this compound is a prime candidate for biological screening to identify novel therapeutic applications.

Future research in this area should include:

Anticancer Activity: Quinoline and isoquinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization. nih.govglobalresearchonline.netconsensus.appekb.eg The specific substitution pattern of this compound could lead to novel interactions with these or other cancer-related targets. High-throughput screening against a panel of cancer cell lines would be the first step in exploring this potential.

Antimicrobial and Antiviral Properties: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinoline derivatives have a long history as antimalarials and have also shown broader antibacterial and antifungal activity. mdpi.comnih.govnih.gov The unique electronic and steric properties of this compound could result in activity against a range of microbial pathogens.

Neurological and Inflammatory Disorders: Some aminoisoquinolines have demonstrated potential as antidepressants by inhibiting monoamine oxidase. nih.gov Additionally, isoquinoline derivatives have been investigated for their anti-inflammatory effects. researchgate.net Screening this compound for activity against targets involved in neurological and inflammatory pathways could reveal new therapeutic avenues.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial. This would involve identifying the specific molecular target(s) through techniques like affinity chromatography, proteomics, and genetic screening. Understanding the mechanism of action is essential for optimizing the compound's efficacy and safety profile. frontiersin.org

Advanced Computational Approaches for Structure-Based Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process, reducing costs and the reliance on extensive animal testing. researchgate.nettandfonline.com For a novel compound like this compound, in silico methods can guide its development from the very beginning.

Future computational research should focus on:

Molecular Docking and Virtual Screening: Once potential biological targets are identified, molecular docking can be used to predict the binding mode and affinity of this compound to these targets. researchgate.netcitedrive.com This can help prioritize experimental testing and provide insights into the key intermolecular interactions.